Isomammein

Natural products chemistry Coumarin structure-activity relationships Mammea americana phytochemistry

Researchers studying mammea coumarin SAR face a critical gap: the 6-acyl isomer isomammein is undetectable in standard HPLC-PDA methods, complicating phytochemical fingerprinting and positional isomer differentiation. This authenticated reference standard addresses that need. • Clean SAR design: dissect how 6-acyl vs. 8-acyl positional isomerism modulates mitochondrial uncoupling potency at sub-0.5 mg/mL concentrations • Enables validated LC-MS/MS method development for detecting this minor 6-acyl coumarin in Mammea americana tissues • Supports comparative chemotaxonomic studies across Mammea, Calophyllum, and related genera Supplied as >98% pure solid; custom synthesis with 2-4 month lead time. Minimum order 1 g.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
CAS No. 478-67-1
Cat. No. B1242738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomammein
CAS478-67-1
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C(=C(C(=C2CC=C(C)C)O)C(=O)CC(C)C)O
InChIInChI=1S/C22H28O5/c1-6-7-14-11-17(24)27-22-15(9-8-12(2)3)20(25)19(21(26)18(14)22)16(23)10-13(4)5/h8,11,13,25-26H,6-7,9-10H2,1-5H3
InChIKeyVXFHCMCZMKQIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomammein Procurement: 6-Acyl Coumarin Sourcing


Isomammein (mammea B/AA; CAS 478-67-1) is a naturally occurring 7-hydroxycoumarin isolated from the seeds and other tissues of Mammea americana L. (Calophyllaceae) [1]. It belongs to the 6-acyl family of mammea coumarins, possessing a 5,7-dihydroxy-4-n-propylcoumarin core with an 8-(3-methylbut-2-enyl) prenyl substituent and a 6-(3-methylbutyryl) acyl group (C22H28O5; MW 372.45 g/mol) [2]. Unlike the more extensively studied 8-acyl positional isomer mammein (mammea B/BA), isomammein has been detected but not quantified in fruits and is classified as a moderately lipophilic compound with a predicted LogP of approximately 4.89 .

6-Acyl regioisomer identity control – distinguishes from 8-acyl mammein.
Low natural abundance requires targeted isolation or synthesis, not bulk extracts.
Supports regioisomer SAR and analytical method development for Mammea phytochemistry.

Isomammein Regiochemistry: 6-Acyl vs. 8-Acyl Isomers


Mammea-type coumarins with identical molecular formulae (C22H28O5; MW 372.45) can exhibit fundamentally different bioactivity profiles depending solely on the positional arrangement of acyl and prenyl substituents [1]. Isomammein (B/AA) carries the 3-methylbutyryl group at the C-6 position and the prenyl group at C-8, whereas its constitutional isomer mammein (B/BA) bears these groups in reversed positions (8-acyl, 6-prenyl) [2]. This regiochemical difference alters the electronic distribution across the coumarin scaffold, affecting hydrogen-bonding capacity, molecular recognition, and ultimately biological target engagement [3]. The 6-acyl series (B/AA, B/AB, B/AC) has been explicitly distinguished from the 8-acyl series in the primary structure-elucidation literature precisely because the two series display different chromatographic behavior and spectral signatures, precluding simple substitution [1].

8-Acyl Isomer (Mammein) Substitution Risk
Reversed acyl/prenyl positions alter electronic distribution, chromatographic behavior, and target engagement. Method revalidation may be required if substituted.
6-Acyl Branching Analogs (B/AB, B/AC) Risk
Distinct methyl branching patterns on the acyl chain may shift biological activity profiles. Identity confirmation via NMR or MS is essential before use.

Isomammein Differentiation Evidence


6-Acyl vs. 8-Acyl Positional Isomerism

Isomammein (mammea B/AA) is the 6-(3-methylbutyryl)-8-(3-methylbut-2-enyl) positional isomer of the 4-n-propyl-5,7-dihydroxycoumarin scaffold, whereas mammein (mammea B/BA; CAS 521-38-0) is the 8-(3-methylbutyryl)-6-(3-methylbut-2-enyl) isomer [1]. Both share the identical molecular formula C22H28O5 and monoisotopic mass 372.1937 Da, yet are chromatographically resolved and spectroscopically distinct (NMR, MS fragmentation) [1]. In the comprehensive HPLC-PDA analysis of M. americana tissues, mammein (B/BA) was among the 10 major quantifiable coumarins (seed nucleus content 0.48% w/w total coumarins), whereas isomammein was not detected among the major constituents, indicating substantially lower natural abundance [2]. This differential tissue distribution means that sourcing isomammein for research requires targeted isolation or synthesis rather than reliance on bulk mammein-enriched extracts.

Regiochemical Isomerism
Head-to-head
Isomammein (B/AA)
6-(3-methylbutyryl), 8-(3-methylbut-2-enyl); minor constituent in M. americana
Mammein (B/BA)
8-(3-methylbutyryl), 6-(3-methylbut-2-enyl); major coumarin in seed nucleus
Regiochemistry may affect target binding; substitution requires validation.
Isomammein undetected among 10 major coumarins by HPLC-PDA.
Natural products chemistry Coumarin structure-activity relationships Mammea americana phytochemistry

6-Acyl Chain Branching: Isomammein vs. B/AB and B/AC

The 6-acyl family comprises three members differing only in the branching of the 6-acyl chain: isomammein (B/AA) bears a 3-methylbutyryl (isovaleryl) group, mammea B/AB bears a 2-methylbutyryl group, and mammea B/AC bears an unbranched butyryl group [1]. All three share the 5,7-dihydroxy-4-n-propyl-8-(3-methylbut-2-enyl)coumarin core and the molecular formula C22H28O5, making them isomeric [1]. Mass spectral evidence confirms that these three are distinguishable by characteristic fragmentation patterns reflecting the different acyl branches [1]. In the broader mammea coumarin literature, the 4-phenylcoumarin mammea A/BA (which also carries a 3-methylbutyryl group) exhibits potent trypanocidal activity (MC100 = 15–90 μg/mL against T. cruzi epimastigotes), whereas coumarins with cyclized prenyl substituents at C-6 show substantially reduced activity (MC100 > 200 μg/mL) [2], suggesting that the 6-position substitution pattern is a key determinant of bioactivity within this scaffold class.

Acyl Branching Patterns
Cross-study
B/AA (γ-branch)
3-methylbutyryl at C-6; isomammein
B/AB (α-branch)
2-methylbutyryl at C-6; isomer of B/AA
B/AC (linear)
butyryl at C-6; isomer of B/AA
Acyl branching may influence antiparasitic activity; identity verification needed.
In 4-phenyl series, γ-branched analog showed >10-fold activity difference vs. cyclized forms.
Coumarin biosynthesis Acyl chain structure-activity relationships Mammea chemotaxonomy

Lipophilicity and Membrane Permeability Predictions

Isomammein exhibits a predicted LogP of 4.894 and a topological polar surface area (TPSA) of 83.80–87.74 Ų, indicating moderate to high lipophilicity and limited aqueous solubility . For comparison, the 8-acyl isomer mammein (B/BA) has a closely similar predicted LogP (approximately 4.8–5.0) but a slightly different TPSA due to altered intramolecular hydrogen bonding between the C-5 OH and the C-6 acyl carbonyl in isomammein vs. the C-5 OH and the C-8 acyl carbonyl in mammein [1]. The predicted ADMET profile (via admetSAR 2.0) indicates that isomammein has a 54.44% probability of respiratory toxicity, consistent with its classification as a moderately hazardous natural product [2]. The compound is predicted to be practically insoluble in water and to localize primarily in membrane compartments (predicted from LogP), which has implications for in vitro assay design (DMSO stock solution requirements) [3].

Predicted Physicochemistry
Data to verify
LogP 4.89 (predicted)
TPSA 83.80–87.74 Ų
Guides solvent selection and HPLC method development.
Experimental LogP and pKa not reported; in silico estimates only.
ADME prediction Coumarin drug-likeness Physicochemical profiling

Mitochondrial Uncoupling by Mammea Coumarins

Mammea coumarins including mammea A/BA, A/BB, B/BA, and A/AA are established uncouplers of oxidative phosphorylation at concentrations below 0.5 mg/mL, as demonstrated in mitochondrial assays [1]. The insecticidal principle of M. americana extracts has been attributed specifically to 4-alkyl-5,7-dihydroxycoumarins bearing a 4-(1-acetoxypropyl) side-chain (series E, e.g., mammea E/BA and E/BB), which are more potent than the crystalline coumarins of the B series [2]. While isomammein itself has not been individually tested in isolated mitochondrial preparations, its structural membership in the 6-acyl-4-n-propylcoumarin class and the demonstrated uncoupling activity of closely related 4-n-propylcoumarins (B/BA, B/BB) suggest a shared mechanism contingent on the intact 5,7-dihydroxycoumarin pharmacophore [1]. The 6-acyl series (B/AA, B/AB, B/AC) remains a mechanistically underexplored sub-group within this class, representing a specific research opportunity for structure-activity relationship studies of mitochondrial uncoupling potency as a function of acyl position.

Mitochondrial Uncoupling
Class-level
Related 4-n-propylcoumarins (B/BA, A/BA) demonstrated uncoupling of oxidative phosphorylation at
Uncoupling activity for 6-acyl series is untested; represents a research gap.
Class-level extrapolation from tested mammea coumarins.
Insecticidal natural products Mitochondrial uncoupling Mammea americana bioactivity

Isomammein Research & Application Scenarios


Regioisomer SAR: Mitochondrial Uncoupling

Isomammein (6-acyl-8-prenyl) serves as the critical comparator compound to mammein (8-acyl-6-prenyl) for dissecting the contribution of acyl positional isomerism to mitochondrial uncoupling potency. The well-characterized structural difference between these two isomers (identical molecular formula, reversed substitution pattern) [1] enables a clean SAR design where only the acyl/prenyl positions vary. Researchers can use isomammein to test whether the 6-acyl configuration enhances, reduces, or leaves unchanged the protonophoric activity documented for 8-acyl congeners at sub-0.5 mg/mL concentrations [2].

LC-MS Method Development for Mammea Extracts

The validated HPLC-PDA method of Yang et al. (2006) [1] quantified 10 major mammea coumarins but did not include isomammein among the detectable major constituents. Isomammein is therefore required as an authentic reference standard to develop and validate targeted LC-MS/MS methods capable of detecting and quantifying this minor 6-acyl coumarin in M. americana tissues, enabling comprehensive phytochemical fingerprinting and quality control of botanical raw materials.

6-Acyl Coumarin Chemotaxonomy

The 6-acyl coumarin family (B/AA, B/AB, B/AC) represents a biosynthetically distinct branch from the predominant 8-acyl series [1]. Isomammein (B/AA), as the 3-methylbutyryl member, is essential for comparative chemotaxonomic studies across Mammea, Calophyllum, and related genera to determine whether 6-acylation correlates with specific botanical species, tissues, or developmental stages. Its low natural abundance [2] makes authenticated reference material indispensable for such studies.

In Silico Modeling of Isoprenylated Coumarins

The predicted physicochemical profile of isomammein (LogP 4.89, TPSA ~84 Ų, moderate solubility) [1] positions it as a suitable scaffold for molecular docking and pharmacophore modeling studies. Its distinct regiochemistry relative to the more abundant mammein enables comparative in silico screening against targets such as trypanosomal enzymes, bacterial cell wall biosynthesis proteins, and cancer-relevant kinases, where predicted binding poses can guide subsequent in vitro validation.

Application
Selection Property
Validation Focus
Mitochondrial uncoupling regioisomer SAR studies
Regiochemical identity (6-acyl vs. 8-acyl substitution)
Uncoupling activity comparison in mitochondrial assays
LC-MS method development for mammea extracts
Authenticated 6-acyl reference standard
Detection and quantification of low-abundance 6-acyl coumarins
Chemotaxonomic studies of Mammea/Calophyllum genera
6-acyl coumarin family membership (B/AA)
Correlation of 6-acylation with species, tissue, or developmental stage
In silico modeling and pharmacophore studies
Predicted physicochemical profile (LogP, TPSA)
Comparative docking against trypanosomal, bacterial, and kinase targets
Quote Request

Request a Quote for Isomammein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.